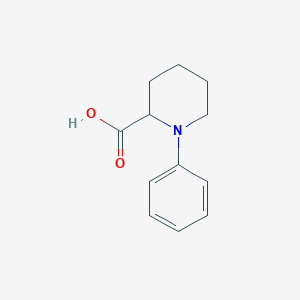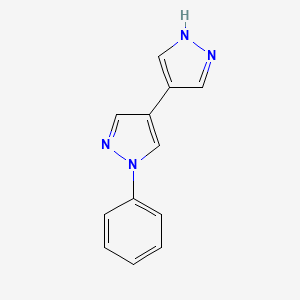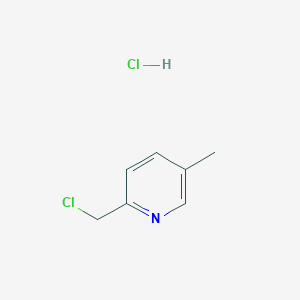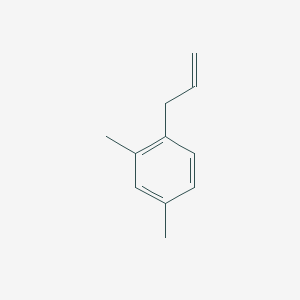
S-Methyl thiazole-4-carbothioate
Overview
Description
“S-Methyl thiazole-4-carbothioate” is a chemical compound with the molecular formula C5H5NOS2 . It has a molecular weight of 159.23 . The IUPAC name for this compound is S-methyl 1,3-thiazole-4-carbothioate .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of α-halocarbonyl compounds with thioamides or thiourea . The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate compound. Subsequent dehydration leads to the corresponding thiazole .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 159.2 g/mol . It has a topological polar surface area of 83.5 Ų and a complexity of 118 . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .
Scientific Research Applications
Plant Resistance and Antifungal Properties
S-Methyl thiazole-4-carbothioate derivatives have been researched for their potential in inducing plant resistance and offering antifungal properties. Notably, cationic derivatives containing this compound, such as benzo[1,2,3]thiadiazole-7-carbothioic acid S-methyl ester (BTH), have been synthesized. These derivatives are known for inducing systemic acquired resistance (SAR) in plants against viruses like OLV-1 and TMV. They also exhibit antibacterial properties, hinting at a multifunctional role in plant protection (Śmiglak et al., 2014). Additionally, BTH treatment has shown to increase disease resistance in tomato plants against Cucumber mosaic virus (CMV-Y), significantly reducing disease incidence and severity (Anfoka, 2000).
Enhancement of Antioxidant Systems in Fruit
Research indicates that BTH treatment can enhance the activities of antioxidant enzymes in fruits like strawberries, potentially increasing disease resistance by bolstering the fruit's antioxidant systems. The treatment was found to increase the contents of phenolic and anthocyanin in strawberry fruit, along with enhancing their radical-scavenging capacity (Cao et al., 2011). Moreover, BTH treatment has been associated with increased anthocyanin content in strawberries, suggesting a role in the post-harvest maintenance of fruit quality (Cao & Hu et al., 2010).
Reactive Oxygen Species Metabolism in Wound Healing
BTH has been studied for its role in regulating reactive oxygen species (ROS) metabolism during the wound healing of potato tubers. The treatment with BTH modulated ROS generation and scavenging in healing tissues, suggesting that ROS metabolism could be integral to the wound healing process mediated by BTH (Jiang et al., 2020).
Future Directions
Thiazole derivatives, including “S-Methyl thiazole-4-carbothioate”, have been the subject of ongoing research due to their diverse biological activities . Future research may focus on further exploring the pharmacological potential of these compounds and developing new drugs with high specificity for tumor cells and low toxicity to the organism .
Mechanism of Action
Target of Action
S-Methyl thiazole-4-carbothioate is a derivative of the thiazole ring, which is a heterocyclic organic compound . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
S-Methyl thiazole-4-carbothioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme thiazole synthase, which is involved in the biosynthesis of thiamine (vitamin B1). This compound acts as a substrate for this enzyme, facilitating the formation of thiamine. Additionally, it interacts with proteins involved in sulfur metabolism, contributing to the synthesis of sulfur-containing amino acids and cofactors .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving sulfur metabolism and thiamine biosynthesis. The compound can modulate gene expression related to these pathways, leading to changes in cellular metabolism. In certain cell types, this compound has been shown to enhance the production of thiamine, which is essential for cellular energy production and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. It acts as a substrate for thiazole synthase, facilitating the enzymatic conversion of precursor molecules into thiamine. This interaction is crucial for the biosynthesis of thiamine, which is a vital cofactor in various metabolic processes. Additionally, this compound can inhibit certain enzymes involved in sulfur metabolism, leading to alterations in cellular sulfur levels and associated metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing thiamine production and modulating sulfur metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to enhance thiamine production and improve overall metabolic function. At higher doses, it can exhibit toxic effects, including disruptions in sulfur metabolism and adverse impacts on cellular function. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to thiamine biosynthesis and sulfur metabolism. It interacts with enzymes such as thiazole synthase and sulfurtransferases, facilitating the conversion of precursor molecules into thiamine and sulfur-containing compounds. These interactions can influence metabolic flux and alter the levels of various metabolites, contributing to the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to specific cellular compartments where it exerts its biochemical effects. The distribution of this compound can influence its localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound is directed to these compartments through specific targeting signals and post-translational modifications. Within the cytoplasm, this compound interacts with enzymes involved in thiamine biosynthesis and sulfur metabolism. In the mitochondria, it contributes to the production of thiamine, which is essential for mitochondrial energy production and overall cellular function .
Properties
IUPAC Name |
S-methyl 1,3-thiazole-4-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDANFLSZQWXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)C1=CSC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649563 | |
| Record name | S-Methyl 1,3-thiazole-4-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-23-4 | |
| Record name | S-Methyl 4-thiazolecarbothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methyl 1,3-thiazole-4-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
![2-Methylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B1359678.png)












